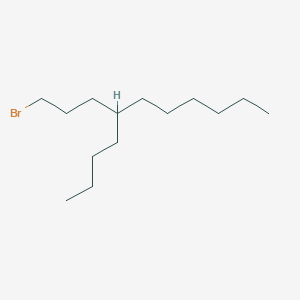

5-(3-Bromopropyl)undecane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H29Br |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

5-(3-bromopropyl)undecane |

InChI |

InChI=1S/C14H29Br/c1-3-5-7-8-11-14(10-6-4-2)12-9-13-15/h14H,3-13H2,1-2H3 |

InChI Key |

YPABDGOMROPKLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CCCBr |

Origin of Product |

United States |

Mechanistic Investigations of 5 3 Bromopropyl Undecane Reactivity and General Halogenoalkane Transformations

Nucleophilic Substitution Pathways (SN1 and SN2) in Branched Bromoalkanes

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on an alkyl halide. ucsb.edu The two primary mechanisms for nucleophilic substitution are SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The structure of the alkyl halide, particularly the degree of branching, plays a crucial role in determining which pathway is favored. chemistry.coach

5-(3-Bromopropyl)undecane is a secondary bromoalkane, as the bromine atom is attached to a carbon that is bonded to two other carbon atoms. Secondary alkyl halides can undergo both SN1 and SN2 reactions, and the predominant pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the specific structure of the alkyl halide. libretexts.orgchemguide.co.uk

Stereoelectronic and Steric Influences on SN2 Reactivity

The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. study.com This concerted mechanism is highly sensitive to steric hindrance. chemistrysteps.com

Stereoelectronic Effects: The term stereoelectronic effects refers to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. researchgate.net In an SN2 reaction, the nucleophile's highest occupied molecular orbital (HOMO) must overlap with the sigma-antibonding (σ*) orbital of the carbon-bromine bond. pharmacy180.com This alignment is optimal when the nucleophile approaches from the backside of the C-Br bond, leading to the characteristic inversion of configuration. pharmacy180.com

Steric Influences: Steric hindrance arises from the spatial arrangement of atoms within a molecule that impedes a reaction. chemistrysteps.com In the context of this compound, the bulky undecyl group and the propyl chain attached to the carbon chain can create steric hindrance around the reaction center. The presence of bulky substituents near the reaction site can significantly slow down the rate of an SN2 reaction. nih.gov As the number of alkyl groups on the carbon atom with the leaving group increases, the rate of the SN2 reaction decreases. chemistrysteps.com Therefore, the branched structure of this compound would be expected to disfavor the SN2 pathway compared to a primary bromoalkane. study.com

| Factor | Influence on SN2 Reactivity | Relevance to this compound |

|---|---|---|

| Substrate Structure | Primary > Secondary > Tertiary (due to steric hindrance) study.com | As a secondary bromoalkane, it is less reactive than a primary but more reactive than a tertiary substrate. |

| Nucleophile Strength | Stronger, less hindered nucleophiles favor SN2 reactions. libretexts.org | Reaction with a strong nucleophile like hydroxide (B78521) or alkoxide would favor the SN2 pathway. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions. chemistry.coach | Using a polar aprotic solvent would enhance the rate of an SN2 reaction. |

| Leaving Group | Good leaving groups (weak bases) increase the reaction rate. libretexts.org Bromide is a good leaving group. | The bromine atom is a good leaving group, which is favorable for SN2 reactions. |

Carbocation Stability and Kinetic Profiles of SN1 Reactions

The SN1 reaction is a two-step mechanism that proceeds through a carbocation intermediate. chemicalnote.com The first step, the formation of the carbocation, is the slow, rate-determining step. ncert.nic.in

Carbocation Stability: The stability of the carbocation intermediate is the most critical factor in determining the rate of an SN1 reaction. libretexts.org Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon atom. chemicalnote.com This is due to the electron-donating inductive effect and hyperconjugation of the alkyl groups, which help to delocalize the positive charge. fiveable.me The order of carbocation stability is tertiary > secondary > primary. chemicalnote.com

For this compound, the departure of the bromide ion would lead to the formation of a secondary carbocation. While less stable than a tertiary carbocation, a secondary carbocation is significantly more stable than a primary one, making the SN1 pathway plausible, especially under conditions that favor its formation. libretexts.org

Kinetic Profiles: The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration. chemicalnote.com This is because the nucleophile is not involved in the rate-determining step. chemistry.coach The reaction, therefore, follows first-order kinetics. fiveable.me

| Factor | Influence on SN1 Reactivity | Relevance to this compound |

|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary (due to carbocation stability) chemicalnote.com | As a secondary bromoalkane, it can form a relatively stable secondary carbocation. |

| Nucleophile Strength | Weak or neutral nucleophiles (e.g., water, alcohols) favor SN1 reactions. chemistry.coach | Reaction with a weak nucleophile would favor the SN1 pathway. |

| Solvent | Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate. chemistry.coach | Using a polar protic solvent would promote the SN1 mechanism. |

| Leaving Group | Good leaving groups accelerate the formation of the carbocation. libretexts.org Bromide is a good leaving group. | The bromine atom is a good leaving group, facilitating the formation of the carbocation. |

Elimination Reactions (E1 and E2) for Alkene Formation

Elimination reactions are another major pathway for alkyl halides, leading to the formation of alkenes. wikipedia.org These reactions involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms. chemicalnote.com The two main mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular). wikipedia.org

Competitive Reaction Pathways: Substitution versus Elimination in Branched Systems

In branched systems like this compound, substitution and elimination reactions often compete with each other. quora.com The outcome of the reaction depends on several factors, including the structure of the alkyl halide, the nature of the base/nucleophile, and the reaction conditions. libretexts.orglibretexts.org

Strong, hindered bases such as tert-butoxide favor elimination over substitution. libretexts.org

High temperatures generally favor elimination reactions. quora.com

For secondary alkyl halides, strong, unhindered bases can lead to a mixture of SN2 and E2 products. libretexts.org

With weak bases/nucleophiles in polar protic solvents , a mixture of SN1 and E1 products is often observed. libretexts.org

Catalytic Effects on Dehydrohalogenation Mechanisms (e.g., Alumina (B75360) Nanocluster Catalysis)

| Factor | E1 Reaction | E2 Reaction |

|---|---|---|

| Base Strength | Favored by weak bases. chemicalnote.com | Favored by strong bases. wikipedia.org |

| Substrate Structure | Tertiary > Secondary > Primary. iitk.ac.in | Tertiary > Secondary > Primary. iitk.ac.in |

| Solvent | Favored by polar protic solvents. iitk.ac.in | Favored by aprotic solvents, but solvent polarity is less critical than for substitution. iitk.ac.in |

| Kinetics | Unimolecular, rate depends only on the alkyl halide. chemicalnote.com | Bimolecular, rate depends on both the alkyl halide and the base. chemicalnote.com |

| Intermediate | Carbocation intermediate. chemicalnote.com | No intermediate, concerted reaction. wikipedia.org |

Radical Reaction Chemistry of Bromoalkanes

In addition to nucleophilic substitution and elimination reactions, bromoalkanes can also undergo free-radical reactions, particularly under conditions of UV light or high temperatures. byjus.com Radical halogenation is a key reaction for alkanes, converting them into more reactive alkyl halides. libretexts.orglibretexts.org

The free-radical bromination of alkanes proceeds through a chain mechanism involving three main steps: byjus.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals (Br•). This step requires energy in the form of heat or UV light. byjus.comucr.edu

Propagation: A bromine radical abstracts a hydrogen atom from the alkane to form a hydrogen bromide molecule and an alkyl radical. This alkyl radical then reacts with a bromine molecule to form the bromoalkane and another bromine radical, which can continue the chain reaction. byjus.com

Termination: The reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. byjus.com

Radical bromination is generally more selective than radical chlorination, preferentially occurring at the most substituted carbon atom to form the most stable radical intermediate (tertiary > secondary > primary). youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Bromoalkanes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl and vinyl halides are common substrates, the use of alkyl halides, particularly secondary ones like this compound, presents unique challenges due to slower oxidative addition and the potential for competing β-hydride elimination.

Palladium complexes are widely used to catalyze cross-coupling reactions. wikipedia.orgnih.gov However, the successful application of these methods to secondary bromoalkanes often requires careful optimization of reaction conditions, including the choice of ligand, base, and solvent.

The Suzuki coupling , which pairs an organoboron compound with an organic halide, has been extended to include alkyl bromides. nih.govyoutube.com For secondary systems, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired coupling over side reactions. organic-chemistry.orgresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

The Heck reaction , involving the coupling of an organic halide with an alkene, is a cornerstone of C-C bond formation. pressbooks.pubwikipedia.org While traditionally used with aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides. nih.govlibretexts.org These reactions can proceed via a radical mechanism initiated by single electron transfer from the palladium(0) complex to the alkyl halide. nih.gov

The Stille reaction utilizes organotin reagents as coupling partners. researchgate.netorganic-chemistry.orgwikipedia.org The coupling of secondary alkyl halides in Stille reactions can be challenging due to the aforementioned side reactions. harvard.edu However, the use of nickel catalysts has been shown to overcome some of these limitations, providing an alternative to palladium-based systems. mdpi.comnih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed cross-coupling reactions. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Secondary Bromoalkanes (Analogous Systems)

| Coupling Reaction | Bromoalkane Substrate (Analogous) | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product (Illustrative) | Yield (%) |

| Suzuki | 2-Bromooctane | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Toluene | 2-Phenyloctane | 85 |

| Heck | Cyclohexyl bromide | Styrene | Pd(dba)₂ / P(t-Bu)₃ | Cs₂CO₃ / Dioxane | (E)-Cyclohexylstyrene | 72 |

| Stille | 3-Bromopentane | Vinyltributyltin | NiCl₂(dppe) | - / THF | 3-Vinylpentane | 68 |

Note: This data is illustrative for analogous secondary bromoalkanes and not specific to this compound.

Nickel-catalyzed reactions have emerged as a powerful alternative for the functionalization of unactivated alkenes with alkyl halides. researchgate.netnih.gov Nickel hydride (NiH) species, generated in situ, can undergo migratory insertion into an olefin, followed by coupling with an alkyl halide. nih.gov This approach allows for the formation of C(sp³)–C(sp³) bonds under mild conditions. nih.gov The regioselectivity of the hydroalkylation can often be controlled by the choice of directing groups on the alkene substrate. nih.gov The mechanism is thought to involve the formation of an alkylnickel intermediate, which can then react with the alkyl bromide. semanticscholar.org

Table 2: Examples of Nickel-Catalyzed Hydroalkylation of Olefins with Alkyl Bromides (Analogous Systems)

| Olefin | Alkyl Bromide (Analogous) | Catalyst/Reductant | Ligand | Product (Illustrative) | Yield (%) |

| 1-Octene | 1-Bromobutane | NiBr₂·diglyme / Mn | Bis(oxazoline) | 5-Dodecane | 78 |

| Styrene | 2-Bromopropane | Ni(cod)₂ / Zn | PCy₃ | 2-Methyl-1-phenylpropane | 82 |

| N-Allylaniline | 1-Bromohexane | NiCl₂(dppf) / Zn | dppf | N-(2-Heptyl)aniline | 75 |

Note: This data is illustrative for analogous systems and not specific to this compound.

Reductive Dehalogenation Methodologies for Branched Bromoalkanes

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. wikipedia.org For branched bromoalkanes, a variety of methods are available, ranging from metal-mediated reductions to catalytic hydrogenation. nih.govbohrium.com

Common methods include the use of zinc dust in the presence of an amine additive in aqueous media, which offers a green and cost-effective approach. rsc.orgnih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is also a highly effective method and can be chemoselective, reducing the C-Br bond in the presence of other functional groups like nitro, cyano, or keto groups. semanticscholar.orgorganic-chemistry.org The choice of reductant and reaction conditions can influence the efficiency and selectivity of the dehalogenation process. The general trend for the ease of dehalogenation is I > Br > Cl > F, and for the alkyl structure, primary > secondary > tertiary. wikipedia.org

Table 3: Methods for Reductive Dehalogenation of Branched Bromoalkanes (Analogous Systems)

| Bromoalkane (Analogous) | Reagent/Catalyst | Solvent | Product | Yield (%) |

| 2-Bromooctane | Zn / TMEDA | Water | Octane | 95 |

| 1-Bromo-1-phenylethane | 10% Pd/C, H₂ | Ethanol | Ethylbenzene | 98 |

| 3-Bromopentane | NaBH₄ / DMSO | DMSO | Pentane | 88 |

Note: This data is illustrative for analogous branched bromoalkanes and not specific to this compound.

Functional Group Compatibility and Chemoselectivity Considerations in Complex Bromoalkane Synthesis

The synthesis and transformation of complex molecules containing a bromoalkane moiety require careful consideration of functional group compatibility and chemoselectivity. In transition metal-catalyzed cross-coupling reactions, the choice of catalyst and ligand system is crucial for selectively activating the C-Br bond without affecting other potentially reactive functional groups within the molecule. nih.govsemanticscholar.orgcam.ac.uk For instance, in a molecule containing both a bromoalkane and an aryl bromide, it is often possible to selectively react the more reactive aryl bromide by choosing appropriate reaction conditions. The presence of functional groups such as esters, ketones, or nitriles can influence the catalytic cycle and may require the use of specific ligands or bases to avoid side reactions.

Chemoenzymatic Transformations and Biocatalytic Approaches for Selective Bromoalkane Reactions

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve highly selective transformations. nih.govfrontiersin.orgnih.gov For bromoalkanes, haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the hydrolysis of the carbon-halogen bond to form the corresponding alcohol. mdpi.comresearchgate.netmuni.czresearchgate.net These enzymes exhibit broad substrate specificity and can often act on branched and long-chain haloalkanes. researchgate.net The reaction proceeds via a nucleophilic attack of an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen, forming a covalent alkyl-enzyme intermediate, which is then hydrolyzed by water. The high selectivity of these enzymes makes them attractive for applications in bioremediation and the synthesis of optically pure compounds. researchgate.net

Table 4: Substrate Specificity of a Representative Haloalkane Dehalogenase (Illustrative)

| Substrate (Analogous Haloalkane) | Relative Activity (%) |

| 1-Bromobutane | 100 |

| 2-Bromopentane | 75 |

| 1-Bromo-3-methylbutane | 88 |

| 1-Bromooctane | 60 |

Note: This data is illustrative and represents the general substrate scope of haloalkane dehalogenases.

Computational Chemistry Approaches for Understanding 5 3 Bromopropyl Undecane and Alkyl Halide Systems

Quantum Chemical Methods for Electronic Structure, Energetics, and Reactivity Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These approaches are used to calculate energies, geometries, and various electronic properties that dictate chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. nih.gov It offers a balance between accuracy and computational cost for analyzing the electronic structure based on the electron density. nih.gov For alkyl halides like 5-(3-Bromopropyl)undecane, DFT is instrumental in examining the energetics of chemical reactions, particularly nucleophilic substitution (Sₙ2) and elimination (E2) reactions, which are characteristic of this class of compounds. nih.govresearchgate.net

In more complex scenarios, such as metal-catalyzed cross-coupling reactions, DFT is used to model the entire catalytic cycle. acs.orgnih.gov These calculations can elucidate multi-step mechanisms involving processes like oxidative addition, transmetalation, and reductive elimination, and identify the rate-determining step, which is often the initial halide transfer. acs.orgnih.gov

Table 1: Representative Calculated Reaction and Activation Energies for Sₙ2 Reactions of Bromoalkanes with Various Nucleophiles

This table illustrates typical energy values obtained from DFT calculations for Sₙ2 reactions involving primary bromoalkanes, similar to the reactive center in this compound. Energies are given in kcal/mol.

| Bromoalkane | Nucleophile (Nu⁻) | Reaction Energy (ΔE_rxn) | Activation Energy (ΔE_act) |

| Bromoethane | OH⁻ | -25.4 | 19.8 |

| Bromoethane | CN⁻ | -28.1 | 23.5 |

| Bromopropane | F⁻ | -20.9 | 21.2 |

| Bromopropane | Cl⁻ | -10.5 | 26.7 |

| Bromoethane | HS⁻ | -21.7 | 18.5 |

Note: The values presented are illustrative and based on typical data from computational studies on simple alkyl bromides. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov For a flexible, long-chain molecule like this compound, MD simulations are essential for exploring its vast conformational landscape and understanding how its shape influences its properties and reactivity. rsc.orgacs.org

Classical MD simulations using polarizable force fields can effectively study the behavior of alkyl halides in different environments, such as at a water-vapor interface. researchgate.net Such studies show that alkyl halides tend to adsorb at the surface of water, with their orientation and hydration depending on the length of the alkyl chain. researchgate.net For a molecule like this compound, simulations would likely show the polar bromopropyl group interacting with the aqueous phase while the long, nonpolar undecane (B72203) chain points away. researchgate.net

MD simulations also reveal the dynamics of alkyl chain conformations, such as the frequent isomerization between trans and gauche states, which act as structural defects. rsc.orgacs.org These conformational changes are critical in processes like self-assembly and can affect the accessibility of the reactive site (the carbon-bromine bond) to nucleophiles. nih.gov By simulating the system at different temperatures, MD can predict phase behavior and the melting of alkyl side chains, which leads to more disordered phases. rsc.org

Theoretical Analysis of Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to elucidate the precise step-by-step pathways of chemical reactions and characterize the high-energy transition states that connect reactants to products.

For this compound, a primary alkyl halide, the principal nucleophilic substitution pathway is the bimolecular Sₙ2 mechanism. chemistry.coachscribd.comstudymind.co.uk Theoretical analysis confirms that this reaction proceeds in a single, concerted step. studymind.co.uk A nucleophile attacks the electrophilic carbon atom from the side opposite the bromine atom (the leaving group). chemguide.co.ukmdpi.com This backside attack leads to a pentacoordinate transition state where the carbon atom is temporarily sp² hybridized, with the nucleophile-carbon bond forming as the carbon-bromine bond breaks. pnas.orgmdpi.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. puce.edu.ec

Computational methods are crucial for modeling this transition state, which is an unstable, high-energy species that cannot be isolated experimentally. chemguide.co.uklibretexts.org The energy of this transition state determines the activation barrier for the reaction. libretexts.org Steric hindrance around the reaction center significantly impacts the stability of the transition state; the bulky undecane chain in this compound, while not directly attached to the reactive carbon, can influence the approach of the nucleophile through conformational effects.

In addition to substitution, alkyl halides can undergo E2 elimination reactions. libretexts.org Theoretical calculations can compare the activation barriers for Sₙ2 and E2 pathways to predict which reaction will be dominant under specific conditions (e.g., nature of the base, solvent). scribd.com The rate-determining step in these reactions is the formation of the single transition state. puce.edu.eclibretexts.org

To predict which part of a molecule is most likely to react, chemists use reactivity descriptors derived from DFT. researchgate.net The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org This helps identify the most electrophilic and nucleophilic sites. substack.com

For practical applications, the Fukui function is often "condensed" to individual atomic sites, yielding Condensed Fukui Function indices. researchgate.netwikipedia.org There are three main types:

ƒk⁺ : Measures the reactivity of site k towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest ƒk⁺ value is the most likely to be attacked by a nucleophile.

ƒk⁻ : Measures the reactivity of site k towards an electrophilic attack (where the molecule donates an electron).

ƒk⁰ : Measures the reactivity of site k towards a radical attack .

In an alkyl halide like this compound, the carbon atom directly bonded to the bromine (the α-carbon) is the primary electrophilic center. researchgate.netacs.org DFT-based calculations of the condensed Fukui function would show the highest ƒk⁺ value on this carbon, quantitatively confirming it as the most susceptible site for nucleophilic substitution. researchgate.netresearchgate.net These descriptors are powerful tools for rationalizing the regioselectivity of reactions. researchgate.netsubstack.com

Table 2: Illustrative Condensed Fukui Function (ƒk⁺) Indices for Key Atoms in the Bromopropyl Group

This table demonstrates how Fukui indices, calculated via DFT, would identify the electrophilic center in the reactive portion of this compound.

| Atom in Bromopropyl Group (-CH₂-CH₂-CH₂-Br) | Atom Label | Calculated ƒk⁺ (for Nucleophilic Attack) | Rank (Reactivity) |

| Carbon bonded to Bromine | α-Carbon | 0.185 | 1 (Most Reactive) |

| Bromine | Br | 0.095 | 3 |

| Carbon adjacent to α-Carbon | β-Carbon | 0.112 | 2 |

| Carbon adjacent to β-Carbon | γ-Carbon | 0.045 | 4 |

Note: Values are representative examples for a primary alkyl bromide and serve to illustrate the principle. A higher ƒk⁺ value indicates a more electrophilic site, prone to nucleophilic attack.

Conformational Analysis and Molecular Modeling of Long-Chain Branched Structures

Long-chain branched molecules like this compound are conformationally complex due to the free rotation around their many carbon-carbon single bonds. maricopa.edu Understanding the preferred three-dimensional shapes is crucial as conformation dictates physical properties and can influence chemical reactivity by masking or exposing functional groups.

Molecular modeling techniques are used to explore the potential energy surface related to bond rotations. The most stable conformations are those that minimize energetic penalties arising from various strains:

Torsional Strain : Arises from eclipsed bonds, where atoms or groups on adjacent carbons are aligned. Staggered conformations, where groups are rotated to be as far apart as possible, are energetically favored. maricopa.edu

Steric Strain (van der Waals Strain) : Occurs when non-bonded atoms or groups are forced into close proximity, causing repulsion. In long alkyl chains, gauche interactions (where large groups are adjacent in a staggered conformation) are less stable than anti conformations (where they are 180° apart). fiu.edu

For this compound, the long undecane chain will preferentially adopt an extended, zig-zag (all-anti) conformation to minimize steric strain. maricopa.edu The branching point at C5 introduces significant complexity. The orientation of the bromopropyl group relative to the main undecane backbone will be governed by a balance of these strains. Molecular modeling can identify the lowest-energy conformers and the energy barriers for converting between them, providing insight into the molecule's flexibility and average shape in solution. scispace.comscribd.com

Table 3: Types of Strain Influencing Conformations in Branched Alkanes

| Type of Strain | Description | Relevance to this compound |

| Torsional Strain | Energy cost associated with eclipsed C-C bonds along a Newman projection. | Minimized in staggered conformations along the undecane and bromopropyl chains. |

| Steric Strain (Gauche Interaction) | Repulsive interaction when large groups on adjacent carbons are 60° apart. | Occurs between segments of the undecane chain and between the chain and the bromopropyl group. |

| Steric Strain (1,3-Diaxial Interaction) | Strain in cyclic systems, but analogous repulsions can occur in crowded branched alkanes. | Influences the orientation of the bromopropyl group relative to the main chain to avoid crowding. |

Prediction of Spectroscopic Parameters and Advanced Molecular Properties (e.g., First Hyperpolarizability)

While specific experimental or computational studies focusing solely on this compound are not prominent in the accessible scientific literature, its spectroscopic parameters and advanced molecular properties can be reliably predicted using well-established computational chemistry methods. Density Functional Theory (DFT) and other ab initio techniques are powerful tools for elucidating the properties of alkyl halide systems. researchgate.netscispace.comaps.org These approaches allow for the accurate calculation of nuclear magnetic resonance (NMR) spectra, vibrational frequencies (Infrared and Raman), and non-linear optical (NLO) properties like the first hyperpolarizability.

Prediction of NMR Spectroscopic Parameters

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a standard procedure for structure verification and assignment. ruc.dkmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. mdpi.com

The process involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger). acs.org Following optimization, the GIAO method is used to calculate the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org

For long-chain alkyl halides, DFT calculations can accurately predict the subtle differences in the chemical shifts of the methylene (B1212753) (-CH₂-) groups along the carbon chain and the distinct shifts for carbons and protons alpha and beta to the bromine atom. A good correlation between calculated and experimental data is generally observed for this class of compounds. acs.org

Table 1: Illustrative Example of DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Simple Bromoalkane This table demonstrates the typical accuracy of DFT calculations for predicting NMR spectra in bromoalkanes. Data is representative of methodologies discussed in the literature.

| Carbon Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CH₂Br) | 33.5 | 33.2 |

| C2 | 31.8 | 31.5 |

| C3 | 28.0 | 27.8 |

| C4 | 22.5 | 22.3 |

| C5 (CH₃) | 13.9 | 13.7 |

Prediction of Vibrational Spectra (FT-IR & FT-Raman)

Computational methods are extensively used to predict and interpret the vibrational spectra of molecules. scribd.com For this compound, a DFT calculation (e.g., at the B3LYP/6-31G(d) level) would begin with a full geometry optimization to find the minimum energy conformation. niscpr.res.inresearchgate.net Subsequently, the vibrational frequencies are calculated, which correspond to the normal modes of vibration.

It is a known phenomenon that harmonic vibrational frequencies calculated at this level are often slightly higher than experimental frequencies due to the neglect of anharmonicity and limitations in the theoretical model. sci-hub.st To correct for this, calculated frequencies are often uniformly scaled using empirical scale factors, which significantly improves their agreement with experimental data. niscpr.res.insemanticscholar.org

A computational study on a related, though more complex, molecule, 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione, provides insight into the expected vibrational modes. sigmaaldrich.comnih.gov The calculations allowed for the assignment of specific vibrational wavenumbers to molecular motions, such as C-H stretching, CH₂ scissoring, and the characteristic C-Br stretching. sigmaaldrich.comnih.gov Similar assignments could be confidently made for this compound.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for an Analogous Bromopropyl-containing Compound Based on data from the computational study of 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione, demonstrating typical results from vibrational analysis. sigmaaldrich.comnih.gov

| Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2924 | 2925 (FT-IR) | C-H Asymmetric Stretch |

| 2854 | 2854 (FT-IR) | C-H Symmetric Stretch |

| 1461 | 1462 (FT-IR) | CH₂ Scissoring |

| 1256 | 1257 (FT-IR) | CH₂ Wagging |

| 648 | 647 (FT-Raman) | C-Br Stretch |

Prediction of First Hyperpolarizability (β)

The first hyperpolarizability (β) is a tensor quantity that describes the second-order non-linear optical (NLO) response of a molecule to an applied electric field. researchgate.net Materials with large β values are of interest for applications in optoelectronics and photonics. rsc.org Computational chemistry provides a powerful means to predict these properties a priori. researchgate.net

The calculation of β is typically performed using DFT with functionals and basis sets specifically designed for NLO properties, such as CAM-B3LYP and the NLO-V basis set. researchgate.net For a simple aliphatic molecule like this compound, the first hyperpolarizability is expected to be very low. Significant NLO responses are usually associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). rsc.org

In a computational investigation of 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione, a molecule containing the bromopropyl group, a significantly high first hyperpolarizability (β_total = 4.28 x 10⁻³⁰ esu) was calculated. nih.gov The high value in that specific case was attributed to the π-electron cloud movement from a donor to an acceptor within its complex tricyclic structure, leading to a polarized molecule with strong ICT. sigmaaldrich.comnih.gov This mechanism is absent in this compound, which lacks π-conjugation and distinct donor-acceptor groups. Therefore, its calculated β value would be orders of magnitude smaller and not indicative of significant NLO activity.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Branched Bromoalkanes

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide fundamental information about the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-(3-Bromopropyl)undecane, ¹H NMR would reveal distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon directly attached to the bromine atom (–CH₂Br) would appear at the most downfield chemical shift (typically 3.4-3.6 ppm) due to the deshielding effect of the electronegative bromine atom. The methine proton at the branch point (C5) would also have a characteristic shift, while the numerous methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons of the undecane (B72203) backbone would produce complex, overlapping signals in the upfield region (typically 0.8-1.6 ppm).

¹³C NMR spectroscopy complements the proton data by providing a distinct signal for each unique carbon atom in the structure. The carbon atom bonded to bromine (Cγ of the propyl group) would be significantly shifted downfield. The carbon at the branch point (C5) and the carbons of the long alkyl chains would each have predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Assignment | Predicted ¹H NMR Shift (ppm), Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| CH₃ (undecane terminals) | 0.88, t | 14.1 |

| CH₂ (undecane chain) | 1.26, m | 22.7 - 31.9 |

| CH (branch point, C5) | 1.45, m | 36.8 |

| α-CH₂ (propyl group) | 1.85, m | 33.5 |

| β-CH₂ (propyl group) | 2.05, m | 32.1 |

| γ-CH₂Br (propyl group) | 3.41, t | 33.9 |

Note: Data are predicted based on standard chemical shift values for similar functional groups. Multiplicity: t = triplet, m = multiplet.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrations of chemical bonds (stretching, bending), which occur at characteristic frequencies.

For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the alkane backbone.

C-H Stretching: Strong bands in the 2850–3000 cm⁻¹ region are characteristic of the methyl and methylene groups.

C-H Bending: Absorptions around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending) would confirm the aliphatic nature of the compound.

C-Br Stretching: A key absorption for confirming the presence of the bromine atom would appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This band is often weak in IR but can be strong in the Raman spectrum.

Potential Energy Distribution (PED) analysis, a computational method, can be used to perform a detailed assignment of these vibrational modes, which is particularly useful for complex molecules where vibrational coupling can occur.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| Asymmetric/Symmetric Stretch | C-H (in CH₂, CH₃) | 2850 - 2960 | IR, Raman |

| Scissoring/Bending | C-H (in CH₂) | ~1465 | IR |

| Bending | C-H (in CH₃) | ~1375 | IR |

| Stretch | C-Br | 515 - 600 | IR, Raman |

Mass Spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A crucial feature would be the presence of two peaks of nearly equal intensity, M⁺ and M+2, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of a monobrominated compound.

Common fragmentation pathways for branched bromoalkanes include:

Loss of Bromine: A prominent peak corresponding to the loss of the bromine radical ([M-Br]⁺).

Alpha Cleavage: Fragmentation at the C-C bonds adjacent to the branch point, leading to stable carbocations.

McLafferty Rearrangement: If applicable, though less common for simple alkanes.

Cleavage of the Propyl Group: Loss of a bromopropyl or propyl radical.

Table 3: Predicted Key Mass Fragments (m/z) for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 276 / 278 | [C₁₄H₂₉Br]⁺ | Molecular ion (M⁺), showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern. |

| 197 | [C₁₄H₂₉]⁺ | Loss of a bromine radical ([M-Br]⁺). |

| 121 | [C₃H₆Br]⁺ | Bromopropyl cation. |

| 155 | [C₁₁H₂₃]⁺ | Loss of the bromopropyl group. |

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatography is indispensable for separating the components of a mixture, making it essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC) is the premier method for analyzing volatile and thermally stable compounds like bromoalkanes. msu.edu When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides both quantitative and qualitative information about the components of a reaction mixture. ijpsr.comnih.gov The separation is typically achieved on a capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane), where compounds are separated based on their boiling points and interactions with the phase. ijpsr.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is an alternative technique, particularly useful for less volatile or thermally sensitive compounds. For bromoalkanes, reverse-phase HPLC (RP-HPLC) using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water) can be employed. sielc.comsielc.com Detection is often achieved with a UV detector (if the analyte has a chromophore) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). helixchrom.com

Table 4: Hypothetical GC Analysis of a Reaction Mixture for the Synthesis of this compound

| Retention Time (min) | Compound Identity | Peak Area (%) | Notes |

| 8.5 | Undecane (Reactant) | 5.2 | Unreacted starting material. |

| 12.1 | 1,3-Dibromopropane (B121459) (Reactant) | 3.8 | Excess reactant. |

| 17.8 | This compound | 88.5 | Desired product. |

| 19.2 | Isomeric Byproduct | 2.5 | Potential isomer formed during reaction. |

Conditions: ZB-5 MS capillary column, temperature programming from 100°C to 280°C. ijpsr.com

While conventional GC is suitable for this compound, the analysis of higher molecular weight analogues or related oligomeric impurities may require High-Temperature Gas Chromatography (HTGC). Standard GC columns made of fused silica can degrade at temperatures above 360°C. phenomenex.com HTGC utilizes specially designed columns, often made of metal or coated with high-temperature stable phases, that can operate up to 430-450°C. phenomenex.com This extended temperature range is necessary to elute high-boiling-point compounds (in the 500-800°C range) without thermal decomposition, ensuring accurate analysis of waxes, petroleum products, and other heavy hydrocarbon derivatives. phenomenex.comresearchgate.net

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

Chiral chromatography is a crucial technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral compound. news-medical.net For a branched bromoalkane like this compound, which contains a chiral center at the C5 position, determining its enantiomeric purity is critical, especially in fields where stereochemistry dictates biological activity or material properties. This separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times on a chromatographic column. news-medical.netjackwestin.com

The most common approach involves the use of a chiral stationary phase (CSP). news-medical.net A CSP is created by immobilizing a chiral selector onto a solid support, typically silica gel. wikipedia.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase. news-medical.netwikipedia.org These complexes have different association energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. youtube.comkhanacademy.org

Various types of CSPs are available, with the choice depending on the specific structure of the analyte. For bromoalkanes, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective. wikipedia.org The selection of the mobile phase is also critical and is determined by the chosen CSP and the analyte's properties. ijcrt.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common platforms for chiral separations. jackwestin.comijcrt.org

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Potential Applicability for this compound |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance | High; effective for a broad range of chiral compounds. The carbamate groups can interact with the polarizable bromine atom and the alkyl chains. |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin. wikipedia.org | Moderate to High; the undecane and propyl chains could fit into the cyclodextrin cavity, with chiral recognition occurring at the chiral center. |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Moderate; depends on the presence of functional groups that can engage in strong π-π interactions, which are absent in simple bromoalkanes. |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation. libretexts.org | Moderate; generally used for more complex molecules with multiple functional groups. |

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule. mdpi.com From this map, a detailed atomic model of the molecule within the crystal lattice can be built and refined. nih.govmdpi.com

While powerful, the primary challenge for many organic molecules, including bromoalkanes, is growing crystals of sufficient size and quality. tandfonline.com Bromoalkanes, being relatively non-polar and often liquids at room temperature, can be difficult to crystallize. However, when successful, the technique yields a wealth of structural data.

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, β) | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° | Defines the size and shape of the repeating unit of the crystal. eurjchem.comresearchgate.net |

| Volume (V) | 1293 ų | The volume of the unit cell. eurjchem.comresearchgate.net |

| Calculated Density (Dcalc) | 1.15 g/cm³ | The density of the material derived from the crystal structure. eurjchem.comresearchgate.net |

| R-factor (R₁) | 0.045 (4.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. eurjchem.comresearchgate.net |

Isotopic Analysis for Mechanistic Insights and Environmental Fate Tracing

Isotopic analysis examines the relative abundance of isotopes (e.g., ¹³C vs. ¹²C, ⁸¹Br vs. ⁷⁹Br) within a compound. This powerful tool can provide profound insights into the origin, transformation pathways, and reaction mechanisms of organic compounds without altering the chemical structure itself. tandfonline.comresearchgate.net

Compound-Specific Isotope Analysis (CSIA) measures the isotopic composition of individual compounds within a mixture. tandfonline.comresearchgate.net For brominated organic compounds (BOCs) like this compound, CSIA of carbon (δ¹³C) and bromine (δ⁸¹Br) can be used as a powerful tool in environmental forensics to identify pollution sources and track degradation pathways. rsc.orgrsc.org This is because manufacturing processes and natural degradation reactions (e.g., microbial debromination) often proceed with isotopic fractionation, where molecules containing the lighter isotope react slightly faster than those with the heavier isotope, leading to a change in the isotopic ratio of the remaining compound. publish.csiro.au

The analysis is typically performed using gas chromatography (GC) coupled to an isotope ratio mass spectrometer (IRMS) for C and H isotopes, or to a multi-collector inductively coupled plasma mass spectrometer (MC-ICPMS) for Br isotopes. tandfonline.compublish.csiro.au By measuring the δ¹³C and δ⁸¹Br values of a contaminant at a polluted site and comparing them to potential sources, it is possible to trace its origin. Furthermore, monitoring changes in these isotopic signatures over time can reveal the extent and mechanisms of natural attenuation. rsc.org

| Isotope System | Analytical Technique | Information Gained | Relevance to this compound |

|---|---|---|---|

| Carbon (δ¹³C) | GC-IRMS | Source apportionment, elucidation of degradation pathways (e.g., oxidation, reduction). tandfonline.comrsc.org | Can distinguish between synthetic batches or sources and track its breakdown in the environment. |

| Bromine (δ⁸¹Br) | GC-MC-ICPMS | Source identification, insights into reactions involving C-Br bond cleavage. publish.csiro.au | Provides direct evidence for debromination reactions, a key degradation pathway for bromoalkanes. |

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Measuring KIEs is a fundamental tool for studying reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. libretexts.orgprinceton.edu

A primary KIE is observed when the isotopically substituted atom is directly involved in bond breaking or formation in the slowest step of the reaction. libretexts.org For example, in a substitution or elimination reaction of this compound, comparing the reaction rate of the normal compound with one synthesized with ¹³C at the carbon bonded to bromine (C-1 of the propyl group) would reveal a ¹³C KIE if the C-Br bond is cleaved in the rate-determining step. wikipedia.org

The magnitude of the KIE provides further details about the transition state of the reaction. princeton.edubaranlab.org For instance, a large deuterium KIE (kH/kD) when a C-H bond is replaced by a C-D bond indicates that the C-H bond is being broken in the rate-limiting step, which is characteristic of certain elimination (E2) reactions. princeton.edu For bromoalkanes, chlorine and bromine KIEs can distinguish between different nucleophilic substitution (Sₙ1 vs. Sₙ2) mechanisms. acs.org

| Reaction Type | Isotopic Substitution | Observed KIE (klight/kheavy) | Mechanistic Interpretation |

|---|---|---|---|

| Sₙ2 Substitution | ¹²C vs ¹³C at C-Br | > 1 (e.g., 1.02 - 1.09) wikipedia.org | C-Br bond is breaking in the rate-determining step as the nucleophile attacks. |

| Sₙ1 Substitution | ¹²C vs ¹³C at C-Br | > 1 (typically larger than Sₙ2) | C-Br bond cleavage to form the carbocation is the rate-determining step. |

| E2 Elimination | ¹H vs ²H (D) at β-carbon | > 1 (typically 3 - 8) princeton.edu | The C-H bond at the adjacent carbon is broken in the rate-determining step. |

| Any reaction not involving C-Br cleavage in RDS | ⁷⁹Br vs ⁸¹Br | ≈ 1 | The C-Br bond is not broken in the rate-determining step of the reaction. acs.org |

Future Perspectives and Research Challenges in Branched Long Chain Bromoalkane Chemistry

Development of Sustainable Synthetic Methodologies for Branched Alkyl Halides

The chemical industry's shift towards green chemistry has profound implications for the synthesis of all molecules, including branched alkyl halides. acsgcipr.org Traditional methods for synthesizing alkyl halides often rely on hazardous reagents and solvents, generating significant waste. researchgate.net Future research is intensely focused on developing more environmentally benign alternatives.

A cornerstone of sustainable synthesis is the use of renewable starting materials. Natural oils and fatty acids are promising bio-based feedstocks for producing the long hydrocarbon chains characteristic of molecules like 5-(3-Bromopropyl)undecane. rsc.org These renewable resources can be chemically modified to create complex branched structures, reducing the reliance on petrochemicals. researchgate.net Lignocellulosic biomass is another abundant source of organic carbon that can be catalytically converted into valuable platform molecules for further elaboration. researchgate.net

The choice of solvent is also critical. Historically, bromination reactions were often performed in chlorinated solvents like carbon tetrachloride and dichloromethane, which are toxic and environmentally harmful. reddit.comresearchgate.net Modern research is focused on adopting "green solvents." This includes using less hazardous nonpolar solvents like heptane, which can simplify purification processes, or exploring solvent-free reaction conditions altogether. proquest.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is an emerging technique that can eliminate the need for bulk solvents entirely. researchgate.net

Addressing Solubility and Separation Challenges in the Synthesis of High Molecular Weight Intermediates

As the molecular weight and branching of bromoalkanes increase, their physical properties can create significant practical challenges. High molecular weight, nonpolar compounds like this compound often exhibit poor solubility in common solvents, which can hinder reaction rates and complicate synthesis. hokudai.ac.jpacs.org This is a long-standing issue in organic synthesis, particularly when dealing with the large intermediates required to build these molecules. hokudai.ac.jp

Overcoming these solubility issues is a key research challenge. One approach is the development of novel catalytic systems that can function in unconventional or biphasic solvent systems. Another powerful, solvent-free strategy is the use of mechanochemistry, where reactions occur in the solid state, bypassing solubility limitations. researchgate.nethokudai.ac.jp

Furthermore, the purification of these large, nonpolar molecules is often difficult. The subtle differences in physical properties between the desired product and closely related impurities (e.g., isomers or unreacted starting materials) make separation by traditional methods like distillation challenging. Consequently, advanced chromatographic techniques are essential. cuni.cz

| Separation Technique | Principle | Application for Branched Bromoalkanes |

| Column Chromatography | Separation based on polarity differences between compounds and a solid stationary phase. | Standard method for purifying reaction mixtures of moderately sized, nonpolar compounds. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography, offering superior resolution and speed. Reverse-phase HPLC, with a nonpolar stationary phase, is particularly effective for nonpolar molecules. wisc.edu | Ideal for separating complex mixtures and isolating high-purity samples of large bromoalkanes. |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their physical size and shape. tripod.com | Useful for separating high molecular weight products from smaller reagents or byproducts. |

Advancements in Stereoselective Synthesis of Complex Branched Architectures

Many applications of complex organic molecules depend on their specific three-dimensional structure. The introduction of multiple branch points, as seen in the undecane (B72203) backbone of this compound, can create stereocenters. Controlling the absolute and relative stereochemistry of these centers is a formidable challenge in synthetic chemistry.

Future research is aimed at developing highly selective catalytic methods to construct these chiral centers with precision. nih.gov This involves designing catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate to build the desired stereoisomer. While the synthesis of simple branched alkanes is well-established, methods for creating complex, poly-branched structures with full stereocontrol are still in development. stackexchange.comnih.gov Recent advances in fields like electrochemical synthesis are providing new metal-free pathways to achieve high stereoselectivity in complex reactions. researchgate.net

Integration of Computational and Experimental Approaches for Novel Reaction Discovery and Optimization

The traditional trial-and-error approach to developing and optimizing chemical reactions is time-consuming and resource-intensive. seqens.com The integration of computational chemistry and high-throughput experimentation (HTE) is revolutionizing this process.

Computational tools, particularly machine learning and artificial intelligence, can now predict the outcomes of organic reactions with increasing accuracy. mit.edunih.gov These models are trained on vast databases of known reactions and can suggest suitable catalysts, solvents, and temperatures for a desired transformation. acs.orgrsc.org This in silico screening allows chemists to focus their experimental efforts on the most promising conditions.

These computational predictions can then be validated and refined using High-Throughput Experimentation (HTE). HTE platforms use robotics and automation to run hundreds of reactions in parallel on a microscale, allowing for the rapid screening of a wide array of variables (e.g., catalysts, ligands, solvents, temperatures). youtube.comjstar-research.com The large, high-quality datasets generated by HTE can, in turn, be used to further train and improve the predictive power of the computational models, creating a powerful cycle of discovery and optimization. bohrium.comnih.gov

Exploration of Unprecedented Reactivity Patterns and Catalytic Systems for Branched Bromoalkanes

The carbon-bromine (C-Br) bond is a versatile functional group, but unlocking its full potential requires innovative catalytic systems. Future research will focus on discovering new ways to activate the C-Br bond, as well as the C-H and C-C bonds of the alkane backbone, to forge new connections and build molecular complexity. rsc.org

While traditional reactions of alkyl halides like substitution and elimination are well-understood, modern catalysis is enabling new transformations. nus.edu.sg Transition metals like palladium, ruthenium, rhodium, and nickel are central to many of these advances. nih.govtcichemicals.com For example, catalytic systems are being developed that can activate the typically inert C-H bonds of an alkane chain, allowing for functionalization at positions that are difficult to access through classical methods. tcichemicals.com Similarly, catalysts that can selectively cleave and reform C-C bonds could enable skeletal rearrangements to produce novel branched architectures. nih.gov The development of non-precious-metal catalysts, using elements like nickel or iron, is a particularly important goal for making these advanced transformations more sustainable and cost-effective. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-Bromopropyl)undecane?

The synthesis typically involves alkylation or bromination of undecane derivatives. For example, 1,3-dibromopropane can react with a pre-functionalized undecane precursor in the presence of anhydrous K₂CO₃ and butanone under reflux conditions. Purification is achieved via column chromatography using chloroform as the eluent . Alternative methods include spiroacetal formation via hydrogenation and palladium-catalyzed hydrogenolysis of intermediates, as demonstrated in the synthesis of related bromopropyl spirocyclic compounds .

Q. How is this compound characterized structurally?

Key techniques include:

- FT-IR and FT-Raman spectroscopy : To identify functional groups like C-Br stretches (~550–600 cm⁻¹) and alkyl chain vibrations.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR for proton environments (e.g., bromopropyl CH₂ groups at δ 1.6–3.0 ppm) and ¹³C NMR for carbon backbone analysis.

- Computational validation : Gaussian03-based quantum chemistry codes calculate vibrational wavenumbers and assign normal modes via potential energy distribution (PED) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile alkylating agent for:

- Nucleophilic substitutions : Introducing propyl-bromo motifs into azides, thiols, or ethers.

- Spirocyclic frameworks : Acting as a precursor for azaspiro[5.5]undecane derivatives via cyclization reactions .

- Polymer science : Functionalizing hydrocarbon backbones for advanced material design .

Advanced Research Questions

Q. How does steric and electronic modulation of this compound influence diastereoselectivity in cyclization reactions?

Diastereoselectivity is controlled by:

- Reagent choice : LDA (lithium diisopropylamide) and HMPA (hexamethylphosphoramide) promote stereospecific cyclizations.

- Substituent effects : Electron-withdrawing groups on the undecane backbone stabilize transition states, favoring quaternary center formation. Radiocrystallographic data confirm stereogenic control in aza-bicyclo[5.5]undecane frameworks .

Q. What computational strategies are used to predict the vibrational behavior of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models vibrational spectra, validated against experimental FT-IR/Raman data. PED calculations decompose modes into contributions from specific bonds (e.g., C-Br bending vs. C-C stretching), resolving overlapping peaks .

Q. How do this compound-derived azaspiranes inhibit biological pathways like JAK2/STAT3?

Derivatives such as CIMO (an azaspirane) suppress cancer cell growth by:

Q. What challenges arise in optimizing reaction yields for large-scale synthesis of this compound?

Key issues include:

- Byproduct formation : Competing elimination (alkene formation) during alkylation. GC-MS monitors side products.

- Solvent selection : Butanone vs. THF for minimizing hydrolysis of intermediates.

- Catalyst deactivation : Palladium on charcoal requires strict anhydrous conditions to maintain hydrogenation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.